

amsacrine hydrochloride acridine derivative

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Compound Focus: Amsacrine Hydrochloride

CAS No.: 54301-15-4

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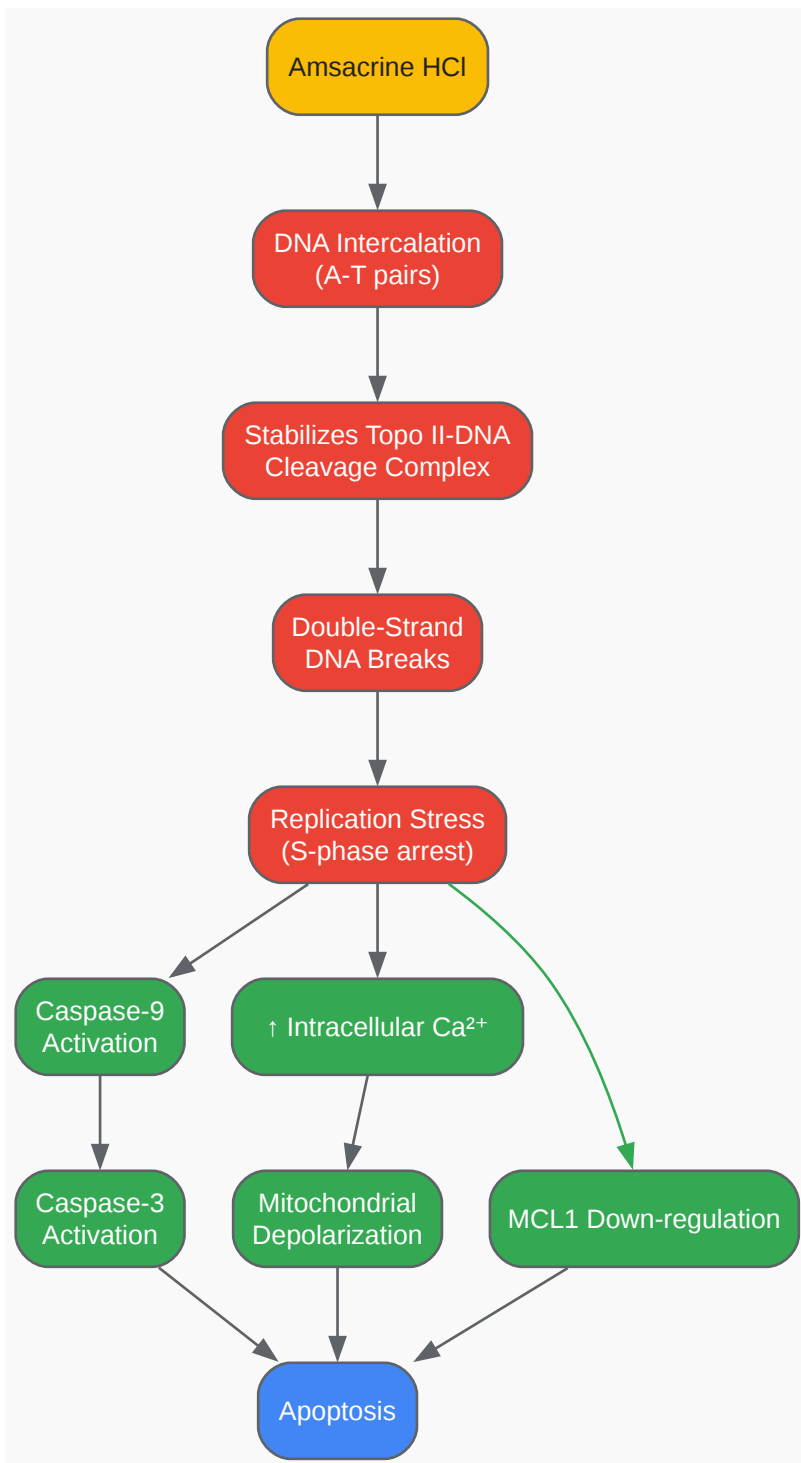
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Mechanism of Action & Signaling Pathways

Amsacrine exerts its cytotoxic effect through a dual mechanism that ultimately triggers apoptosis in rapidly dividing cells.

- **DNA Intercalation and Topoisomerase II Poisoning:** The planar acridine ring of amsacrine **intercalates between DNA base pairs**, with a noted specificity for adenosine-thymine (A-T) pairs [1] [2]. More critically, amsacrine functions as a "topoisomerase II poison." It stabilizes a transient, covalent complex between topoisomerase II and DNA (known as the "cleavage complex"), preventing the enzyme from re-ligating the DNA strands it has cut [3]. This action results in persistent **protein-associated DNA double-strand breaks** [3].
- **Structural Insights:** The drug's structure is key to its function. It consists of an **acridine moiety** for DNA intercalation and a **4'-amino-methanesulfon-m-anisidide head group** that is crucial for interactions with the topoisomerase II enzyme [3]. The position of the methoxy group on the anisidide ring is critical; the 3'-methoxy (meta) derivative (m-AMSA) is active, while the 2'-methoxy (ortho) derivative (o-AMSA) is not, despite being a stronger intercalator [3]. This indicates that specific interactions of the head group within the ternary complex are vital for poisoning the enzyme.
- **Cellular Consequences and Apoptosis:** The stabilization of the topoisomerase II-DNA cleavage complex leads to replication fork arrest and severe DNA damage during the S-phase of the cell cycle [2]. This damage initiates a cascade of events including **caspase-9 and caspase-3 activation**, an increase in intracellular calcium, mitochondrial depolarization, and down-regulation of the anti-apoptotic protein MCL1, culminating in programmed cell death [4].

The following diagram illustrates the signaling pathway through which **amsacrine hydrochloride** induces apoptosis in tumor cells.



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Amsacrine induces apoptosis via DNA damage and mitochondrial pathways.

Experimental Protocols

For researchers aiming to study amsacrine, here are detailed methodologies for two key assays.

DNA Relaxation Assay for Topoisomerase I Inhibition

This protocol, adapted from a study on mycobacterial TopA, is used to evaluate the inhibition of type I topoisomerase activity [5].

- **Materials and Reagents:**

- Purified topoisomerase I enzyme (e.g., *M. smegmatis* MsTopA).
- Negatively supercoiled plasmid DNA (e.g., pUC19).
- **Amsacrine hydrochloride** stock solution (e.g., 20 mM in DMSO).
- Reaction Buffer: 25 mM NaH₂PO₄ (pH 8.0), 150 mM NaCl, 5% glycerol, 10 mM MgCl₂.
- 0.5 M EDTA, pH 8.0.
- TAE buffer and 0.8% agarose gel for electrophoresis.
- Ethidium bromide or other DNA stain.

- **Procedure:**

- Prepare an 18 µL reaction mixture containing 120 ng of MsTopA enzyme and the reaction buffer.
- Add the amsacrine inhibitor to the desired final concentration (e.g., 15–60 µM) and incubate on ice for 30 minutes.
- Initiate the reaction by adding 2 µL (140 ng) of the supercoiled pUC19 plasmid DNA.
- Incubate the complete reaction at 37°C for 15 minutes.
- Stop the reaction by adding 1.5 µL of 0.5 M EDTA.
- Resolve the DNA products by electrophoresis on a 0.8% agarose gel in TAE buffer at 140 V for 3 hours.
- Stain the gel with ethidium bromide for 30 minutes and visualize under UV light.

- **Analysis:** The inhibition of TopA activity is indicated by a **reduction in the relaxation of the supercoiled plasmid DNA**. A functional enzyme will convert supercoiled DNA into a ladder of relaxed topoisomers; an effective inhibitor will preserve the supercoiled DNA band [5].

Plasmid DNA Cleavage Assay for Topoisomerase II Poisoning

This protocol measures the ability of amsacrine to increase topoisomerase II-mediated DNA cleavage [3].

- **Materials and Reagents:**

- Purified human topoisomerase II α or II β .
- Negatively supercoiled plasmid DNA (e.g., pBR322).
- Amsacrine and derivative stock solutions.
- DNA Cleavage Buffer: 10 mM Tris-HCl (pH 7.9), 5 mM MgCl₂, 100 mM KCl, 0.1 mM EDTA, 2.5% (v/v) glycerol.
- Trapping Solution: 5% SDS.
- 250 mM EDTA, pH 8.0.
- Proteinase K (0.8 mg/mL solution).
- Agarose gel electrophoresis equipment.

- **Procedure:**

- In a 20 μ L total volume, combine 220 nM topoisomerase II and 10 nM supercoiled pBR322 DNA in DNA cleavage buffer.
- Add the test compound (e.g., 0–50 μ M for m-AMSA) and incubate at 37°C for 6 minutes.
- Trap the enzyme-DNA cleavage complexes by adding 2 μ L of 5% SDS, followed immediately by 2 μ L of 250 mM EDTA.
- Add 2 μ L of Proteinase K solution (0.8 mg/mL) and incubate at 45°C for 30 minutes to digest the enzyme.
- Load the samples onto a 1% agarose gel containing 0.5 μ g/mL ethidium bromide and run the gel.
- Visualize DNA bands with UV light.

- **Analysis:** The conversion of supercoiled plasmid DNA (Form I) to linear DNA (Form III) is quantified. An increase in linear DNA directly indicates enhanced DNA cleavage due to the stabilization of the topoisomerase II-DNA cleavage complex by the poison [3].

Quantitative & Pharmacological Data

The following tables consolidate key quantitative information for amsacrine.

Cell Line	Assay Type	IC ₅₀ / GI ₅₀ Value	Reference
CCRF-CEM (Leukemia)	Cytotoxicity (72 hr)	0.13 μ M	[6]
A2780 (Ovarian)	Growth Inhibition (72 hr)	0.027 μ M	[6]

Cell Line	Assay Type	IC ₅₀ / GI ₅₀ Value	Reference
A549 (Lung)	Cytotoxicity (72 hr)	0.03 µM (Wild-type p53)	[6]
HCT-116 (Colon)	Cytotoxicity (XTT assay)	0.7 µM	[6]
DU-145 (Prostate)	Antiproliferative (72 hr)	0.3 µM	[6]

Parameter	Detail
Protein Binding	96-98% [2]
Metabolism	Extensive, primarily hepatic; converted to a glutathione conjugate [2]
Half-Life	8-9 hours [2]
Key Toxicity	Myelosuppression; Cardiotoxic effects (QTc prolongation, arrhythmias) [1] [2]
Ocular Irritation	0.1-10% AMSA showed no irritation in a Draize test (score 0.0), unlike mitoxantrone [7]

Research Applications & Derivatives

Research into amsacrine has expanded beyond its original use, revealing new potential and informing drug design.

- **Novel Therapeutic Candidate:** A high-throughput screen of off-patent drugs identified amsacrine as a top candidate adjuvant for **glaucoma filtration surgery**. In a rabbit model, it demonstrated improved outcomes over the current standard, mitomycin C, by suppressing fibroblast proliferation and scar tissue formation [7].
- **Anti-Mycobacterial Activity:** Amsacrine and its derivatives have been shown to inhibit mycobacterial topoisomerase I (TopA), an essential enzyme in *Mycobacterium tuberculosis*. Modifications to the sulfonamide moiety of amsacrine have yielded derivatives with **increased inhibition efficiency and selectivity** for the bacterial enzyme, presenting a potential new class of anti-tuberculosis drugs [5].
- **Structure-Activity Relationship (SAR):** Studies on derivatives have confirmed that the **head group is largely responsible for the activity and specificity** of poisoning topoisomerase II. DNA

intercalation by the acridine moiety primarily serves to increase the drug's affinity for the DNA-enzyme complex [3].

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